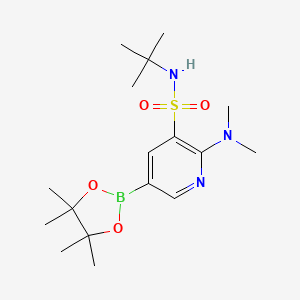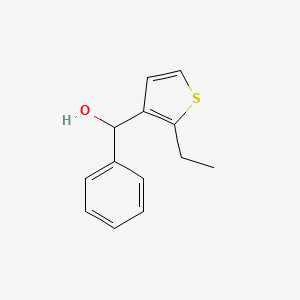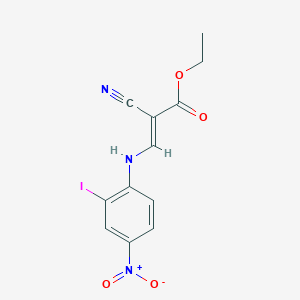
Ethyl2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyano, iodo, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-iodo-4-nitroaniline in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The presence of the iodo group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Cyclization: Acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Ethyl 2-cyano-3-((2-amino-4-nitrophenyl)amino)acrylate.
Cyclization: Heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyano group can act as an electrophile, while the nitro group can participate in redox reactions, influencing cellular pathways.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-ethoxyacrylate: Lacks the iodo and nitro groups, resulting in different reactivity and applications.
Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate: Similar structure but with a bromo group instead of an iodo group, leading to variations in nucleophilicity and reaction conditions.
Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate:
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate stands out due to its unique combination of functional groups, offering distinct reactivity and versatility in various scientific fields.
Propiedades
Fórmula molecular |
C12H10IN3O4 |
|---|---|
Peso molecular |
387.13 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
Clave InChI |
XAYCLMQTTOACRN-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
SMILES canónico |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


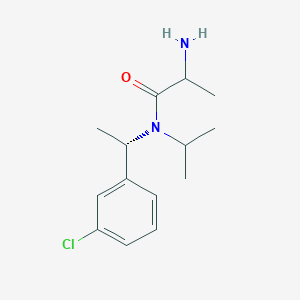
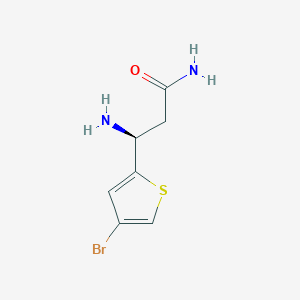
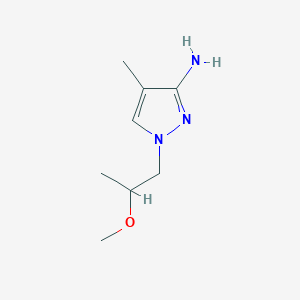
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
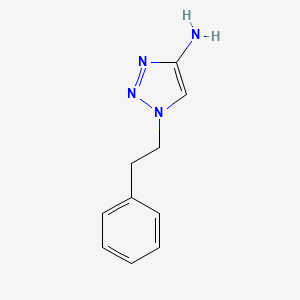
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
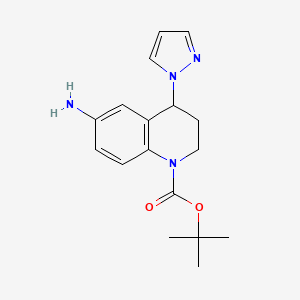

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
